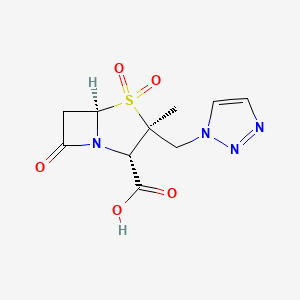
Tipepidine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tipepidine is synthesized through a series of chemical reactions involving the formation of a piperidine ring. The key intermediate in the synthesis is 3-(di-2-thienylmethylene)-1-methylpiperidine . The synthesis involves the reaction of 2-thiophenecarboxaldehyde with 1-methylpiperidine under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process includes the preparation of intermediates, followed by their conversion into this compound through a series of chemical reactions .
Analyse Chemischer Reaktionen
Reaktionstypen: Tipepidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tipepidin kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Tipepidin in seine reduzierten Formen umwandeln.
Substitution: Tipepidin kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel und Nukleophile.
Hauptsächlich gebildete Produkte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone und verschiedene substituierte Derivate von Tipepidin .
Wissenschaftliche Forschungsanwendungen
Chemie: Tipepidin dient als Modellverbindung für die Untersuchung der Reaktivität von Piperidinderivaten.
Medizin: Tipepidin wird als Antitussivum und Expektorans eingesetzt.
Industrie: Tipepidin wird in der Formulierung von Hustensäften und anderen frei verkäuflichen Medikamenten eingesetzt.
5. Wirkmechanismus
Tipepidin übt seine Wirkungen hauptsächlich durch die Hemmung von G-Protein-gekoppelten, nach innen gerichteten Kaliumkanälen (GIRKs) aus. Diese Hemmung führt zu einem Anstieg der Dopaminspiegel im Nucleus accumbens, was vermutlich zu seinen Antidepressiva-ähnlichen Wirkungen beiträgt . Zusätzlich moduliert Tipepidin Monoaminspiegel im Gehirn, was zur Linderung von ADHS-Symptomen beitragen kann .
Ähnliche Verbindungen:
Codein: Ein opioidhaltiges Antitussivum mit einem anderen Wirkmechanismus.
Dextromethorphan: Ein nicht-opioidhaltiges Antitussivum, das auf das zentrale Nervensystem wirkt.
Noscapin: Ein nicht-opioidhaltiges Antitussivum mit einer anderen chemischen Struktur.
Einzigartigkeit von Tipepidin: Tipepidin ist in seiner Klasse einzigartig aufgrund seiner nicht-opioidhaltigen Natur und seiner Fähigkeit, GIRK-Kanäle zu hemmen. Im Gegensatz zu opioidhaltigen Antitussiva erzeugt Tipepidin keine narkotischen Wirkungen, was es zu einer sichereren Alternative zur Behandlung von Husten macht .
Durch das Verständnis der Synthese, Reaktionen, Anwendungen und Mechanismen von Tipepidin können Forscher sein Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen weiter erforschen.
Wirkmechanismus
Tipepidine exerts its effects primarily through the inhibition of G-protein-coupled inwardly rectifying potassium channels (GIRKs). This inhibition leads to an increase in dopamine levels in the nucleus accumbens, which is believed to contribute to its antidepressant-like effects . Additionally, this compound modulates monoamine levels in the brain, which may help alleviate symptoms of ADHD .
Vergleich Mit ähnlichen Verbindungen
Codeine: An opioid antitussive with a different mechanism of action.
Dextromethorphan: A non-opioid antitussive that acts on the central nervous system.
Noscapine: A non-opioid antitussive with a different chemical structure.
Uniqueness of Tipepidine: this compound is unique in its class due to its non-opioid nature and its ability to inhibit GIRK channels. Unlike opioid antitussives, this compound does not produce narcotic effects, making it a safer alternative for treating coughs .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.
Eigenschaften
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS2/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXXNLOKOAAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14698-07-8 (citrate[1:1]), 31139-87-4 (hibenzate salt/solvate) | |
| Record name | Tipepidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022626 | |
| Record name | Tipepidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-78-8 | |
| Record name | Tipepidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5169-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipepidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipepidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tipepidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPEPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2260ZP67IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)







